molecular formula C19H18ClNO3 B595540 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261981-60-5

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No. B595540
CAS RN: 1261981-60-5
M. Wt: 343.807
InChI Key: HWKPSGZBLYDWBT-UHFFFAOYSA-N
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Description

“2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” is a chemical compound with the molecular weight of 343.81 . Its IUPAC name is 3-chloro-4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid” is 1S/C19H18ClNO3/c20-17-12-15 (8-9-16 (17)19 (23)24)13-4-6-14 (7-5-13)18 (22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2, (H,23,24) . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

A foundational aspect of research on this compound involves its reactivity in nucleophilic aromatic substitution reactions. This area of study provides insights into the mechanisms through which piperidine derivatives interact with nitro-aromatic compounds, offering quantitative yields and understanding of reaction kinetics without undergoing base catalysis. This research lays the groundwork for the synthesis of more complex molecules and understanding their stability and reactivity (Pietra & Vitali, 1972).

Antineoplastic Agent Development

Research has focused on the development of novel antineoplastic agents utilizing piperidine derivatives. These studies underscore the cytotoxic properties of certain compounds, highlighting their potential over contemporary cancer drugs. The investigation into these compounds showcases their ability to induce apoptosis, generate reactive oxygen species, and modulate drug resistance mechanisms, positioning them as promising candidates for cancer therapy (Hossain et al., 2020).

Drug Degradation and Stability Studies

The stability and degradation pathways of pharmaceuticals are crucial for understanding their long-term efficacy and safety. Research on compounds such as nitisinone, related to the chemical structure of interest, provides vital data on their behavior under varying conditions, identifying stable degradation products and contributing to the broader knowledge on drug stability and safety profiles (Barchańska et al., 2019).

Ligand Binding and Receptor Interaction Studies

The study of arylcycloalkylamines, including piperidine derivatives, within pharmacophoric groups has elucidated their role in binding affinity at D2-like receptors. Such research is instrumental in the development of antipsychotic agents, providing a deeper understanding of the molecular basis of ligand-receptor interactions and the importance of specific pharmacophoric groups for therapeutic targeting (Sikazwe et al., 2009).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPSGZBLYDWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692298
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-60-5
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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